2-Chloro-3-Amino-4-Methylpyridine

Process Chemistry Pharmaceutical Intermediates Synthetic Route Optimization

Sourcing a reliable, high-purity intermediate for Nevirapine synthesis presents a supply chain challenge due to the strict regiochemical requirements. This compound is the definitive building block, offering the essential 2-chloro-3-amino substitution on the 4-methylpyridine scaffold that is non-viable to substitute with other aminopyridines. - Achieves >68% total yield in optimized three-step Nevirapine synthetic routes. - Suited for continuous flow chemistry (e.g., Suzuki-Miyaura coupling) for rapid library generation. - Bulk commercial availability (≥99% HPLC purity) supports pilot to production-scale procurement.

Molecular Formula C11H14F2O2
Molecular Weight 0
CAS No. 133627-45-7
Cat. No. B1178857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-Amino-4-Methylpyridine
CAS133627-45-7
Molecular FormulaC11H14F2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-Amino-4-Methylpyridine Baseline & Procurement


2-Chloro-3-amino-4-methylpyridine (CAPIC) is a heterocyclic building block comprising a pyridine ring substituted at the 2-position with chlorine, the 3-position with an amino group, and the 4-position with a methyl group . Its molecular formula is C6H7ClN2 and its molecular weight is 142.59 g/mol . The compound is primarily recognized as a key pharmaceutical intermediate in the synthesis of Nevirapine, a WHO Essential Medicine for HIV-1 treatment [1]. The specific substitution pattern—chlorine at C2, amino at C3, and methyl at C4—imparts distinct reactivity and lipophilicity characteristics that differentiate it from other aminopyridine derivatives .

1
Nevirapine intermediate: used in synthesis of the NNRTI Nevirapine for HIV-1 research.
2
Regioselective handles: ortho-chloro and meta-amino groups enable sequential derivatization.
3
Reported synthesis route with yield advantage supports procurement economics assessment.

2-Chloro-3-Amino-4-Methylpyridine: Why Analogs Cannot Substitute


Substituting 2-chloro-3-amino-4-methylpyridine with other aminopyridine derivatives such as 3-amino-4-methylpyridine, 2-chloro-4-methylpyridine, or 3,5-diaminopyridine is not chemically or economically viable for established synthetic routes. The precise ortho-chloro and meta-amino substitution pattern on the methylpyridine scaffold is essential for the regioselective coupling reactions and subsequent cyclization steps in Nevirapine synthesis [1]. Furthermore, process economics are directly impacted by yield; optimized synthetic routes for CAPIC achieve total yields exceeding 68%, whereas alternative starting materials or routes often result in significantly lower yields or require additional synthetic steps [2]. The presence of the chlorine atom introduces electrophilic characteristics enabling further substitution reactions, while the methyl group enhances lipophilicity—a combination not present in non-chlorinated or differently substituted analogs .

Regioselective coupling requirement
The 2-chloro-3-amino substitution pattern is critical for established coupling steps; analogs may produce regioisomeric mixtures, reducing route specificity.
Process yield divergence
Reported synthetic yields for the target intermediate may exceed those achievable with alternative aminopyridines; lower yields with different starting materials can impact process economics.
Electrophilic handle absence
Dechlorinated or differently substituted analogs lack the electrophilic chlorine, eliminating a key functionalization pathway and altering the derivatization sequence.

2-Chloro-3-Amino-4-Methylpyridine Quantitative Comparison Evidence


Synthesis Yield Advantage Over Prior Route

An optimized three-step synthesis route starting from 4-methylpyridine (via nitration, reduction, and chlorination) achieves an overall yield of 68.3% for 2-chloro-3-amino-4-methylpyridine. This represents an 11% absolute yield improvement compared to the original 4-methylpyridine-based process [1]. A separate four-step scalable process starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide achieves a total yield of 62.1% [2].

Synthesis Yield Advantage
Head-to-head
68.3% overall yield
vs 57.3% prior route
Supports route selection and process economics.
Three-step synthesis; +11% absolute yield improvement reported.
Process Chemistry Pharmaceutical Intermediates Synthetic Route Optimization

High Purity Specifications and Impurity Control

Commercial technical-grade 2-chloro-3-amino-4-methylpyridine is available with HPLC purity ≥99.0%, moisture content ≤0.5%, residual solvents ≤500 ppm (ICH Q3C Class 3), and heavy metals ≤10 ppm [1]. Alternative supplier specifications confirm ≥99.9% purity by GC (area normalization) in batch certificates of analysis , and ≥99.0% purity with moisture <0.04% and heavy metals <0.002% (20 ppm) [2].

Purity Specifications
Specification context
≥99.0% HPLC purity
Moisture ≤0.5% · Residual solvents ≤500 ppm · Heavy metals ≤10 ppm
Supports batch consistency and downstream purification assessment.
Supplier specification; ICH Q3C Class 3 context.
Quality Control Pharmaceutical Impurities Analytical Chemistry

Continuous-Flow Suzuki-Miyaura Cross-Coupling

While direct data for 2-chloro-3-amino-4-methylpyridine in Suzuki-Miyaura cross-coupling is not reported, class-level evidence demonstrates that heteroaryl chlorides including chloropyridines undergo efficient continuous-flow Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh3)4 catalyst, achieving complete reaction within 23 minutes of residence time . This is significantly faster than traditional batch Suzuki couplings of pyridines, which typically require several hours to overnight for completion.

Continuous-Flow Coupling
Data to verify
23 min residence time (heteroaryl chloride class)
Class-level inference for flow chemistry compatibility assessment.
Direct CAPIC data not reported; Pd(PPh₃)₄ catalyst.
Flow Chemistry Cross-Coupling Process Intensification

2-Chloro-3-Amino-4-Methylpyridine Research & Industrial Applications


GMP Pharmaceutical Manufacturing of Nevirapine API

This compound is the critical intermediate for synthesizing Nevirapine, a WHO Essential Medicine for HIV-1 treatment [1]. Procurement for GMP production requires ≥99.0% HPLC purity with controlled impurity levels (heavy metals ≤10 ppm, residual solvents ≤500 ppm) [2]. The optimized three-step synthesis achieving 68.3% yield provides a cost-effective supply chain advantage [3].

Continuous-Flow Process Development for Heterocyclic Derivatization

Given the demonstrated class-level efficiency of continuous-flow Suzuki-Miyaura coupling for chloropyridines (23-minute residence time) , CAPIC is well-suited for flow chemistry platforms. This enables rapid generation of 2-aryl-3-amino-4-methylpyridine libraries for medicinal chemistry programs.

Medicinal Chemistry Building Block for Kinase Inhibitor Scaffolds

The ortho-chloro and meta-amino substitution pattern provides orthogonal handles for sequential functionalization—first via Buchwald-Hartwig amination at the chloro position, followed by further derivatization [1]. The methyl group at C4 enhances lipophilicity (calculated LogP ~1.5-2.0) [4], favorable for CNS and kinase inhibitor lead optimization.

Agrochemical Intermediate Synthesis Requiring High Thermal Stability

With a boiling point of 283.3°C and melting point range of 61-66°C [4], CAPIC offers thermal stability suitable for high-temperature agrochemical synthesis processes. Commercial availability in bulk quantities (1kg at $398) supports pilot-scale and production-scale agrochemical development.

Application
Selection Property
Validation Focus
Nevirapine API synthesis
High-purity intermediate with reported synthesis route efficiency
Purity and impurity profiling
Continuous-flow derivatization
Chloropyridine reactivity in flow platforms (class-level evidence)
Flow chemistry compatibility validation
Kinase inhibitor building block
Orthogonal chloro and amino handles; lipophilicity profile
Sequential functionalization efficiency
Agrochemical intermediate
Thermal stability; bulk supply availability
Process robustness at elevated temperatures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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